Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate
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Overview
Description
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate is an organic compound with the molecular formula C12H13ClN2O5. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an ethoxypropionate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxypropionate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-methoxypropionate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-hydroxypropionate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethoxy group provides different reactivity and solubility characteristics compared to similar compounds with methoxy or hydroxy groups .
Properties
CAS No. |
63134-00-9 |
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Molecular Formula |
C13H15ClN2O5 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-5-nitrophenyl)imino-3-ethoxypropanoate |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
UAILRSGTRBZCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)CC(=O)OCC |
Origin of Product |
United States |
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